molecular formula C15H12ClN3O6 B5093285 N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide

N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide

Cat. No.: B5093285
M. Wt: 365.72 g/mol
InChI Key: IDLDFAAVEQRVNX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide: is an organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O6/c1-8-12(18(21)22)5-9(6-13(8)19(23)24)15(20)17-10-3-4-14(25-2)11(16)7-10/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLDFAAVEQRVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Amidation: The dinitro compound is then reacted with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzoic acid derivatives.

    Reduction: Formation of 3-chloro-4-methoxyaniline derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of nitro and chloro groups can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amide bond provides a site for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzoate
  • N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitroaniline

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-4-methyl-3,5-dinitrobenzamide is unique due to the specific arrangement of functional groups, which influences its reactivity and interaction with other molecules. The presence of both electron-withdrawing nitro groups and electron-donating methoxy groups creates a distinct electronic environment that can be exploited in various chemical and biological applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound for further exploration and development.

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